4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core substituted with ethoxy, fluorobenzenesulfonyl, and trifluoromethylpyridinyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazin-2-one core, followed by the introduction of the ethoxy and fluorobenzenesulfonyl groups through nucleophilic substitution reactions. The trifluoromethylpyridinyl group is then added using a palladium-catalyzed cross-coupling reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium acetate, with temperatures maintained between 50-80°C to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazin-2-one derivatives.
Scientific Research Applications
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The ethoxy and fluorobenzenesulfonyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- Trifluoromethyl phenyl sulfone
- 4-(Trifluoromethoxy)phenylboranediol
Uniqueness
Compared to similar compounds, 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazin-2-one core enhances its potential as a pharmacophore, while the trifluoromethyl and sulfonyl groups contribute to its reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O4S/c1-2-29-15-4-3-13(10-14(15)19)30(27,28)24-7-8-25(17(26)11-24)12-5-6-23-16(9-12)18(20,21)22/h3-6,9-10H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQBCCFZBKWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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